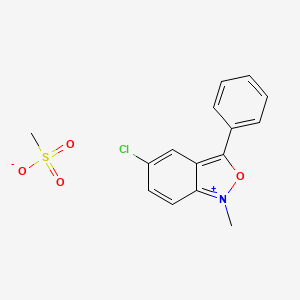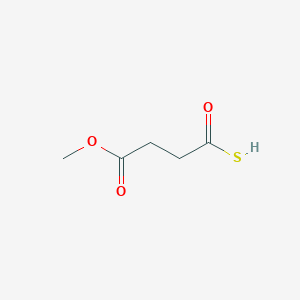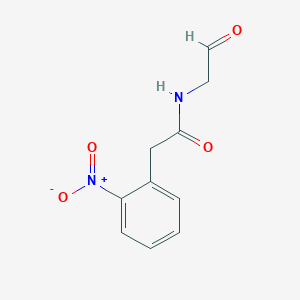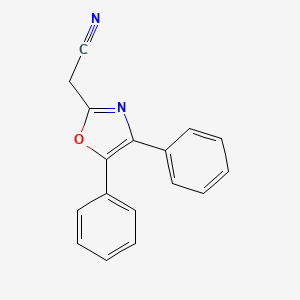![molecular formula C10H17N3O B14481082 1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide CAS No. 65322-52-3](/img/structure/B14481082.png)
1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a dihydropyridine ring, which is a common motif in many biologically active molecules, including calcium channel blockers used in medicine.
Preparation Methods
The synthesis of 1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of a dihydropyridine precursor with 2-(dimethylamino)ethylamine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to optimize the production process.
Chemical Reactions Analysis
1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form different derivatives, typically using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group, where reagents like alkyl halides can introduce new functional groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting calcium channels.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as calcium channels. The compound can modulate the activity of these channels, affecting the flow of calcium ions across cell membranes. This modulation can influence various physiological processes, including muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known calcium channel blockers. While these compounds share a similar core structure, this compound may exhibit unique properties due to the presence of the dimethylaminoethyl group, which can influence its pharmacokinetic and pharmacodynamic profiles.
Similar compounds include:
- Nifedipine
- Amlodipine
- Felodipine
- Isradipine
These compounds are primarily used in the treatment of cardiovascular diseases, highlighting the potential therapeutic relevance of this compound.
Properties
CAS No. |
65322-52-3 |
|---|---|
Molecular Formula |
C10H17N3O |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C10H17N3O/c1-12(2)6-7-13-5-3-4-9(8-13)10(11)14/h3,5,8H,4,6-7H2,1-2H3,(H2,11,14) |
InChI Key |
PSGMHXRHIMFJHT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=CCC(=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl-](/img/structure/B14481033.png)

![2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide](/img/structure/B14481046.png)




![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine](/img/structure/B14481074.png)
![(1S)-6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B14481090.png)

